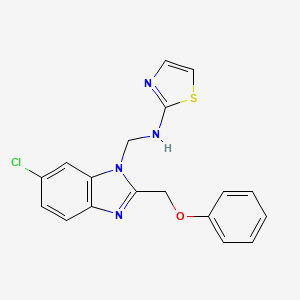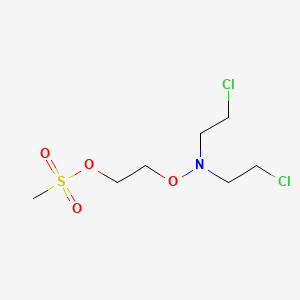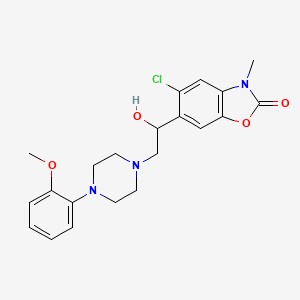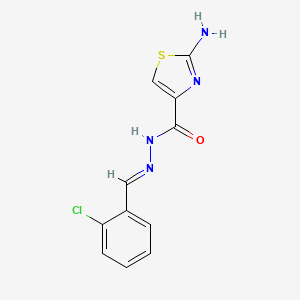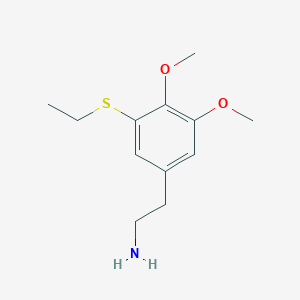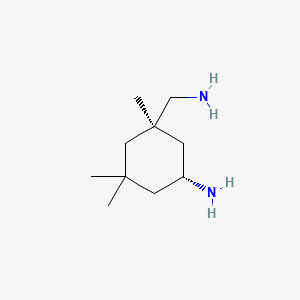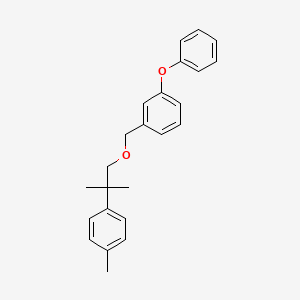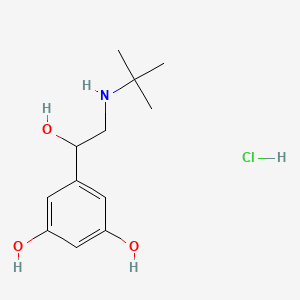
5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato es un compuesto químico conocido por sus importantes aplicaciones en diversos campos, incluyendo la medicina y la química. Este compuesto se utiliza a menudo como estándar de impureza para la terbutalina, un agonista del receptor β-adrenérgico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato normalmente implica la reacción de 5-(haloacetil)-2-hidroxi-benzaldehído con 1,1-dimetiletanamina en un disolvente orgánico bajo atmósfera inerte. Esta reacción forma 5-((1,1-Dimetiletil)amino)acetil-2-hidroxi-benzaldehído, que luego se reduce a los grupos hidroxilo correspondientes .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumple con los estándares necesarios para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes para convertir los grupos hidroxilo en grupos carbonilo.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo de nuevo en grupos hidroxilo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., hidruro de litio y aluminio) y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican temperaturas específicas, disolventes y atmósferas inertes para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir compuestos carbonílicos, mientras que las reacciones de reducción suelen producir compuestos hidroxílicos .
Aplicaciones Científicas De Investigación
El 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como estándar en química analítica para la identificación y cuantificación de compuestos relacionados.
Biología: Se emplea en estudios que implican receptores β-adrenérgicos para comprender su papel en varios procesos biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en las enfermedades respiratorias debido a su similitud con la terbutalina
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato implica su interacción con los receptores β-adrenérgicos. Esta interacción estimula la actividad de la adenilato ciclasa, lo que lleva a la relajación del músculo liso en los bronquios. Los efectos del compuesto están mediados por la activación de la vía del receptor β2-adrenérgico .
Comparación Con Compuestos Similares
Compuestos similares
Clenbuterol: Un agonista β2-adrenérgico utilizado como broncodilatador en el tratamiento del asma.
Levobunolol: Un antagonista β-adrenérgico no selectivo utilizado en el tratamiento del glaucoma.
Bupropión: Un derivado de la catinona utilizado como antidepresivo y ayuda para dejar de fumar.
Singularidad
El 5-(2-((1,1-Dimetiletil)amino)-1-hidroxietil)-1,3-bencenodiol clorhidrato es único debido a su estructura específica y su papel como estándar de impureza para la terbutalina. Su capacidad para interactuar con los receptores β-adrenérgicos lo hace valioso tanto en aplicaciones de investigación como terapéuticas .
Propiedades
Número CAS |
53144-56-2 |
|---|---|
Fórmula molecular |
C12H20ClNO3 |
Peso molecular |
261.74 g/mol |
Nombre IUPAC |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,11,13-16H,7H2,1-3H3;1H |
Clave InChI |
YEEMIJDLFDKGBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


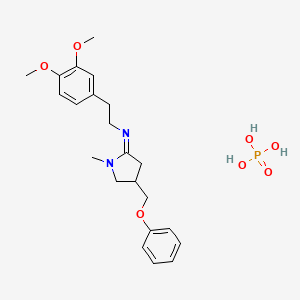
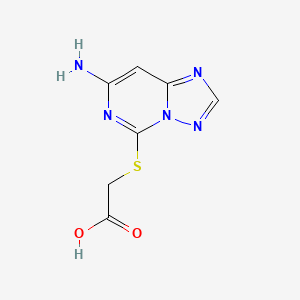

![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)

